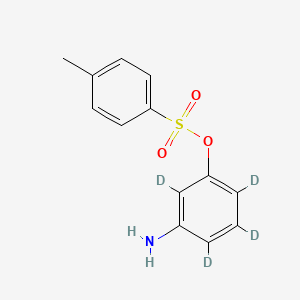

m-Aminophenyl Tosylate-D4

Description

Significance of Stable Isotope Labeling in Academic Disciplines

The use of stable isotopes, such as deuterium (B1214612), carbon-13, and nitrogen-15, is indispensable in numerous scientific disciplines. symeres.com In chemistry, it is a cornerstone for mechanistic and kinetic studies. symeres.com In the life sciences, stable isotope labeling is crucial for understanding drug metabolism, pharmacokinetics, and the intricate pathways of biological processes. symeres.comacs.orgsimsonpharma.com Furthermore, these labeled compounds serve as vital internal standards in analytical techniques like mass spectrometry, enhancing the accuracy and reliability of measurements. thalesnano.comclearsynth.com The versatility of stable isotope labeling also extends to materials science, where it aids in the development of advanced materials such as organic light-emitting diodes (OLEDs). acs.orgzeochem.com

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which are atoms of the same element with the same number of protons but a different number of neutrons. libretexts.org This difference in neutron number leads to a difference in mass. For instance, deuterium has a nucleus with one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen), which has only a proton. wikipedia.orgbritannica.com

This mass difference is the primary reason for the observed changes in chemical and physical properties. wikipedia.org The vibrational frequency of a chemical bond is dependent on the masses of the bonded atoms. A bond involving a heavier isotope, like a carbon-deuterium (C-D) bond, vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference in vibrational energy leads to a higher bond dissociation energy for the C-D bond, making it stronger and more stable than a C-H bond. wikipedia.orgmdpi.comck12.org

This phenomenon gives rise to the kinetic isotope effect (KIE) , where a chemical reaction proceeds at a different rate when an atom at or near the reactive site is replaced with one of its isotopes. libretexts.orgwikipedia.org If the bond to the isotope is broken in the rate-determining step of the reaction, it is termed a primary KIE . libretexts.orgprinceton.edu The rate of a reaction involving the breaking of a C-H bond is typically faster than the same reaction involving a C-D bond. libretexts.orgSecondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate. libretexts.orgwikipedia.org

| Property | Hydrogen (H) | Deuterium (D) |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Bond Strength (e.g., C-X) | Weaker | Stronger |

| Vibrational Frequency | Higher | Lower |

| Reaction Rate (in bond cleavage) | Faster | Slower |

This table provides a simplified comparison of the key differences between hydrogen and deuterium that lead to the kinetic isotope effect.

Deuterium's unique properties make it an excellent tracer in scientific research. jrank.org Because it is a stable, non-radioactive isotope, it is safe for use in a wide range of studies, including those involving biological systems. zeochem.comisotope.com The significant mass difference between deuterium and protium allows for their easy differentiation using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comwikipedia.org

In metabolic research, deuterium-labeled compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. acs.orgthalesnano.com By following the path of the deuterium label, scientists can identify metabolic pathways and quantify the formation of metabolites. clearsynth.com In hydrology, deuterium oxide (heavy water) is used to trace the movement of groundwater and study the water cycle. zeochem.comisotope.comiaea.org Furthermore, in protein structural analysis, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that provides insights into protein conformation, dynamics, and interactions. spectralysbiotech.comnih.govthermofisher.com

Historical Context of Deuterium Incorporation in Organic Molecules

The story of deuterium begins with its discovery in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbritannica.comnist.govaip.org Urey and his colleagues detected deuterium by examining the atomic spectrum of the residue from the distillation of liquid hydrogen. britannica.comnist.gov Following its discovery, the first samples of pure heavy water were prepared in 1933. britannica.com

The potential applications of deuterium in chemistry and biology were quickly recognized. osti.gov Early research focused on the effects of deuterium on chemical reactions and biological processes. ck12.org The development of methods for incorporating deuterium into organic molecules began to emerge, paving the way for its use as a tracer and in mechanistic studies. scielo.org.mx The first patent for a deuterated molecule in the United States was granted in the 1970s, and since then, the use of deuterium in drug discovery and development has become increasingly common. wikipedia.org

| Year | Event | Significance |

| 1931 | Discovery of Deuterium by Harold Urey. wikipedia.orgbritannica.comnist.govaip.org | Laid the foundation for all subsequent research and applications involving this stable isotope. |

| 1933 | Preparation of pure heavy water by Gilbert N. Lewis. britannica.com | Made deuterium more readily available for scientific investigation. |

| 1934 | Harold Urey awarded the Nobel Prize in Chemistry. wikipedia.orgbritannica.com | Recognized the fundamental importance of the discovery of deuterium. |

| 1960s | Scientists began incorporating deuterium into drugs. scielo.org.mx | Marked the early exploration of the potential therapeutic benefits of deuterated compounds. |

| 1970s | First US patent for a deuterated molecule granted. wikipedia.org | Signified the growing commercial and pharmaceutical interest in deuterated compounds. |

| 2017 | First FDA approval of a deuterated drug, deutetrabenazine. wikipedia.orgnih.gov | A major milestone demonstrating the clinical viability of deuterated pharmaceuticals. |

Classification and General Utility of Deuterated Compounds in Scientific Investigations

Deuterated compounds can be broadly classified based on their application. A primary classification distinguishes between deuterated solvents and deuterated internal standards . Deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), are routinely used in NMR spectroscopy to avoid interference from solvent protons. acs.orgthalesnano.com

Deuterated internal standards are essential for quantitative analysis, particularly in mass spectrometry. clearsynth.comresolvemass.ca These standards are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium. clearsynth.com This allows for accurate quantification by correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com

The utility of deuterated compounds in scientific investigations is vast:

Mechanistic Elucidation: The kinetic isotope effect is a powerful tool for determining reaction mechanisms. thalesnano.comlibretexts.orgprinceton.edu

Metabolic Studies: Deuterium labeling helps in tracing the metabolic fate of drugs and other compounds. acs.orgsimsonpharma.comclearsynth.com

Drug Discovery and Development: Deuteration can improve the metabolic stability and pharmacokinetic profile of drugs. acs.orgwikipedia.orgclearsynth.comnih.gov

Analytical Chemistry: Deuterated compounds serve as indispensable internal standards for accurate quantification. thalesnano.comclearsynth.comresolvemass.ca

Structural Biology: Hydrogen-deuterium exchange mass spectrometry is used to study protein structure and dynamics. spectralysbiotech.comnih.govthermofisher.comthermofisher.com

Materials Science: Deuteration can enhance the stability and performance of organic electronic materials. acs.orgzeochem.comscielo.org.mx

Specific Academic Relevance of m-Aminophenyl Tosylate-D4 as a Research Chemical and Synthetic Intermediate

This compound is a deuterated organic compound that serves as a valuable research chemical and synthetic intermediate. cymitquimica.com Its primary known application is as an intermediate in the synthesis of other labeled compounds. cymitquimica.com Specifically, it is used in the preparation of Pergafast 201-d4. cymitquimica.com

The non-deuterated form, m-aminophenyl tosylate, is a reactant used in the synthesis of various organic molecules, including benzothiazole (B30560) and benzonitrile (B105546) derivatives. chemicalbook.com The tosylate group is a good leaving group in nucleophilic substitution reactions, making m-aminophenyl tosylate a versatile building block. google.com The amino group can also participate in a variety of chemical transformations, such as acylation and the formation of amides. researchgate.net

The presence of four deuterium atoms on the phenyl ring of this compound makes it a useful tool for introducing a deuterium label into more complex molecules. This is particularly relevant for studies requiring mass spectrometry analysis, where the mass difference introduced by the deuterium atoms allows for clear differentiation from the non-deuterated analogue. The synthesis of deuterated analogues of bioactive molecules is often pursued to investigate their metabolic pathways or to create internal standards for quantitative bioanalysis. The use of this compound as an intermediate facilitates the creation of such labeled compounds for research purposes.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

267.34 g/mol |

IUPAC Name |

(3-amino-2,4,5,6-tetradeuteriophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3/i2D,3D,4D,9D |

InChI Key |

RUZVAAMFWWVKGG-CKSJCSQYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H])N)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Deuterated Aminophenyl Tosylates

General Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules is a cornerstone of various scientific fields, including medicinal chemistry and mechanistic studies. researchgate.net Deuteration can alter the metabolic profiles of drugs or serve as a tool for tracking reaction pathways. simsonpharma.comjst.go.jp The primary methods for incorporating deuterium can be broadly categorized into the direct use of deuterium-containing precursors and hydrogen-deuterium exchange reactions. researchgate.netnju.edu.cn

Direct Use of Deuterium-Containing Precursors

One of the most straightforward strategies for synthesizing deuterated compounds involves starting with precursors that already contain deuterium atoms. researchgate.net This approach leverages standard organic reactions, incorporating commercially available, simple deuterated building blocks like D₂O, deuterated solvents, or other small deuterated molecules into a larger molecular framework. simsonpharma.comrsc.org

For the synthesis of a deuterated aminophenyl tosylate, this could involve several hypothetical pathways:

Starting from a deuterated aniline (B41778) or phenol (B47542): One could envision a synthesis beginning with a deuterated m-aminophenol or m-phenylenediamine, where the deuterium is already present on the aromatic ring. The tosylate group would then be introduced via reaction with tosyl chloride.

Using a deuterated tosylating agent: While less common for ring deuteration, if deuteration were desired on the tosyl group, a deuterated p-toluenesulfonyl chloride could be employed.

Building the aromatic ring: In a more complex scenario, the deuterated aromatic ring itself could be constructed from smaller, deuterated acyclic precursors, although this is often a more laborious and less atom-economical approach.

The primary advantage of this method is the precise and predictable placement of deuterium atoms. However, it is contingent on the availability and cost of the necessary deuterated starting materials. simsonpharma.comrsc.org

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDE or H/D exchange) is a powerful and widely used technique that involves the direct replacement of a hydrogen atom with a deuterium atom on a substrate molecule. wikipedia.org This process typically requires a deuterium source, such as deuterium oxide (D₂O), and is often facilitated by a catalyst. nih.gov HDE reactions are versatile and can be catalyzed by acids, bases, or transition metals. wikipedia.org

Acid-catalyzed deuterium exchange is a common method, particularly for incorporating deuterium into aromatic molecules. nih.govosti.gov The mechanism generally proceeds via an electrophilic aromatic substitution pathway. In the context of an aminophenyl tosylate, the aromatic ring is the site of exchange.

For aromatic amines, the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This property can be exploited to direct deuterium exchange to the meta position relative to the amino group.

Table 1: Key Steps in Acid-Catalyzed Aromatic H/D Exchange

| Step | Description |

|---|---|

| 1. Deuteron (B1233211) Attack | An electrophilic deuteron (D⁺) from a source like D₃O⁺ attacks the π-electron system of the aromatic ring. |

| 2. Arenium Ion Formation | A resonance-stabilized carbocation intermediate (arenium ion) is formed. |

| 3. Proton Elimination | A base (e.g., D₂O) removes a proton (H⁺) from the carbon atom where the deuteron was added. |

| 4. Aromaticity Restored | The aromatic system is regenerated, now containing a C-D bond. |

This is an interactive data table. You can sort and filter the data.

Base-catalyzed hydrogen-deuterium exchange reactions proceed through a different mechanism, typically involving the deprotonation of a C-H bond to form a carbanion. mdpi.comacs.org The acidity of the C-H bond is a critical factor; therefore, this method is most effective for hydrogens that are activated by adjacent electron-withdrawing groups. libretexts.org

For a typical aromatic ring like benzene, the C-H bonds are not acidic enough to be removed by common bases. However, the presence of certain substituents or the use of very strong bases (like potassium amide in liquid ammonia) can facilitate the exchange. osti.gov The mechanism involves the abstraction of a proton by a strong base to form an aryl anion, which then gets deuterated by the deuterium source (e.g., D₂O). acs.org The rate of exchange is determined by the kinetic acidity of the C-H bonds. osti.gov In the case of aminophenyl tosylate, the acidity of the ring protons would be influenced by both the amino and tosylate groups.

Transition metal catalysis has become an indispensable tool for hydrogen isotope exchange (HIE) due to its high efficiency, selectivity, and compatibility with a wide range of functional groups under milder conditions compared to traditional acid/base catalysis. nih.govthieme-connect.com Metals such as iridium, rhodium, ruthenium, palladium, and platinum are commonly used. nju.edu.cnthieme-connect.com

The general mechanism often involves the oxidative addition of a C-H bond to the metal center, forming a metal-hydrido-aryl intermediate. jst.go.jp Subsequent steps involving the deuterium source lead to the exchange, followed by reductive elimination to release the deuterated product and regenerate the catalyst. jst.go.jp

Homogeneous catalysts, which are soluble in the reaction medium, offer significant advantages in terms of selectivity and catalyst design. bohrium.com Catalysts like Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]⁺) and others developed by Kerr are highly effective for HIE, capable of selectively labeling both sp² and sp³ C-H bonds. nih.gov

For aromatic compounds like aminophenyl tosylates, homogeneous iridium catalysts can direct deuteration to the positions ortho to a directing group. researchgate.net The amino group itself can act as a directing group, facilitating the selective exchange of ortho-hydrogens. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high regioselectivity. catalysis.de For instance, certain pincer complexes of manganese and iron have been shown to catalyze the regioselective deuteration of alcohols, highlighting the potential for first-row transition metals in HIE. rsc.org Similarly, palladium-catalyzed methods have been developed for the non-directed deuteration of complex arenes using D₂O as the deuterium source, showcasing high functional group tolerance. nih.gov These advanced catalytic systems provide a powerful and versatile platform for the synthesis of specifically labeled molecules like m-Aminophenyl Tosylate-D4.

Table 2: Comparison of H/D Exchange Catalysis Methods

| Method | Catalyst Type | Typical Deuterium Source | Key Features |

|---|---|---|---|

| Acid-Catalyzed | Brønsted or Lewis Acids (e.g., D₂SO₄) | D₂O | Effective for electron-rich aromatics; selectivity depends on substituent effects. nih.govmdpi.com |

| Base-Catalyzed | Strong Bases (e.g., NaOD, KNH₂) | D₂O | Requires acidic C-H bonds; can be harsh. osti.govmdpi.com |

| Transition Metal-Catalyzed | Complexes of Ir, Pd, Ru, Fe, etc. | D₂O, D₂ gas, C₆D₆ | High selectivity (often directed), mild conditions, broad functional group tolerance. nih.govbohrium.comnih.gov |

This is an interactive data table. You can sort and filter the data.

Transition Metal-Catalyzed Deuterium Exchange Methodologies

Heterogeneous Catalysis in Deuterium Exchange

Heterogeneous catalysis represents a powerful and straightforward method for hydrogen-deuterium (H-D) exchange in aromatic compounds. jst.go.jp This approach typically utilizes platinum group metals supported on carbon in the presence of a deuterium source, most commonly deuterium oxide (D₂O), which is valued for its low cost and environmental compatibility. jst.go.jp

Platinum on carbon (Pt/C) is a particularly effective catalyst for the deuteration of aromatic rings. researchgate.netresearchgate.net The efficiency of the H-D exchange can be significantly enhanced by using hydrogen gas (H₂) as a catalyst activator. jst.go.jpsci-hub.se In this system, various aromatic compounds, including those with electron-rich nuclei like phenols and anilines, can be efficiently deuterated. researchgate.net For instance, phenol can be fully deuterated even at room temperature using a Pt/C-D₂O-H₂ system. researchgate.net

To overcome the need for handling hydrogen gas, alternative methods have been developed. One such method involves the use of a mixed solvent system, such as 2-propanol (i-PrOH) and D₂O. jst.go.jp In this case, the platinum group metal catalyst can facilitate the dehydrogenation of the secondary alcohol to generate the necessary hydrogen in situ, which then activates the catalyst for the H-D exchange reaction. sci-hub.se Continuous-flow systems using catalyst cartridges packed with Pt/C have also been developed, allowing for efficient deuteration of aromatic substrates within seconds. oup.com The choice of metal can influence the deuteration pattern; platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts often prefer aliphatic sites. researchgate.net

Table 1: Heterogeneous Catalytic Systems for Aromatic Deuteration

| Catalyst System | Deuterium Source | Key Conditions | Applicable Substrates | Reference |

|---|---|---|---|---|

| Pt/C, H₂ | D₂O | Atmospheric pressure, 80-180 °C | Phenols, benzoic acids, anilides | jst.go.jpsci-hub.se |

| Pt/C | D₂O / i-PrOH | No external H₂, 100 °C | Biphenyl, n-hexylbenzene | jst.go.jp |

| Ir/C + Pt/C (Mixed) | D₂O / i-PrOH | Room temperature | Improves D-incorporation in complex arenes | sci-hub.se |

| Pt on Carbon Beads (Pt/CB) | D₂O / 2-PrOH | Continuous-flow cartridge, <60 seconds | Various aromatic compounds | oup.com |

| Fe-P-C SAC | D₂O | 2 MPa H₂, 120 °C | Anilines, phenols (regioselective ortho-deuteration) | acs.org |

Photochemical and Electrochemical Approaches to Deuteration

Beyond traditional catalysis, photochemical and electrochemical methods have emerged as mild and highly selective alternatives for deuteration. rsc.orgrsc.orgrsc.org

Photochemical deuteration utilizes visible light, often in conjunction with a photoredox catalyst, to activate C-H bonds for H-D exchange. rsc.org A general strategy involves using an organophotocatalyst, such as 4CzIPN, with a co-catalyst like a thiol, which acts as a hydrogen atom transfer (HAT) agent. nih.gov This system can selectively activate C-H bonds adjacent to heteroatoms (like the nitrogen in an amine or amide) for H/D exchange with D₂O. nih.gov This approach is noted for its mild conditions and high regioselectivity, achieving excellent levels of deuterium incorporation (up to 100%) in structurally diverse molecules, including protected secondary amines. nih.gov

Electrochemical deuteration offers another sustainable route, avoiding the need for chemical reductants or oxidants. acs.orgxmu.edu.cn In a typical setup for reductive deuteration, an aryl halide precursor is reduced at a cathode in the presence of D₂O as the deuterium source. xmu.edu.cn The process involves the electrochemical generation of an aryl radical, which then abstracts a deuterium atom from D₂O. xmu.edu.cn This method has been successfully applied to a wide range of aryl halides and can be scaled up, making it a practical tool for synthesizing deuterated compounds. acs.org Electrosynthesis is characterized by its mild reaction conditions and high functional group tolerance. rsc.orgacs.org

Specific Synthesis of this compound and Related Deuterated Analogues

The synthesis of this compound involves the specific incorporation of four deuterium atoms onto the aminophenyl ring. This requires strategies that can control the position of deuteration and methods to introduce the tosylate group.

Regioselective Deuteration Techniques Applied to the m-Aminophenyl Moiety

The starting material for the m-aminophenyl moiety is typically m-aminophenol. The hydroxyl (-OH) and amino (-NH₂) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In m-aminophenol, these groups work synergistically to strongly activate the positions ortho and para to them, namely C2, C4, and C6. Therefore, achieving deuteration at these positions via H-D exchange is highly favorable.

Acid-catalyzed H-D exchange in D₂O at elevated temperatures is a classic method for deuterating activated aromatic rings. researchgate.net For example, 4-aminophenol (B1666318) can be deuterated using D₂O and concentrated HCl under microwave irradiation at 180°C. researchgate.net A similar principle applies to m-aminophenol, where the acidic conditions would facilitate electrophilic attack by D⁺ at the activated positions.

More advanced methods utilize specific catalysts to enhance regioselectivity. Recently, an atomically dispersed iron-phosphorus catalyst (Fe-P-C) has been shown to achieve highly regioselective ortho-deuteration of phenols and anilines with high deuterium content (up to 99%) using D₂O. acs.org For m-aminophenol, this would target the positions ortho to the hydroxyl and amino groups. By carefully selecting the catalytic system and reaction conditions, one can achieve exhaustive deuteration at the desired 2,4,5,6-positions of the m-aminophenol precursor before tosylation.

Strategies for Deuterium Incorporation at the Tosylate Group

While this compound refers to deuteration on the aminophenyl ring, related analogues could feature deuterium on the tosylate group itself. There are two primary locations for deuterium incorporation on the tosylate moiety: the aromatic ring or the methyl group.

Deuteration of the Tosyl Aromatic Ring: This can be achieved by using a pre-deuterated starting material, such as toluene-d8. Toluene-d8 can be converted to p-toluenesulfonyl chloride-d7 (TsCl-d7) through chlorosulfonation. This deuterated tosyl chloride can then be reacted with the non-deuterated m-aminophenol to yield m-aminophenyl tosylate-d7.

Deuteration of the Tosyl Methyl Group: A more common and synthetically valuable modification is the introduction of a trideuteromethyl (-CD₃) group. This can be accomplished by using a tosylating agent prepared from toluene-α,α,α-d3. Alternatively, an innovative method developed by Liu's group allows for the formal replacement of a toluenesulfonyl group with a -CD₃ moiety through the addition of trideuteromethoxide to a sulfone intermediate. acs.org

Multi-Step Synthetic Sequences for Complex Deuterated Architectures Utilizing Aminophenyl Tosylate Scaffolds

Deuterated aminophenyl tosylates are valuable as labeled scaffolds in multi-step syntheses. libretexts.org Once prepared, these molecules serve as versatile intermediates, or "building blocks," for constructing more complex deuterated molecules. researchgate.netresearchgate.netenamine.net The synthetic utility arises from the two reactive functional groups:

The Amino Group: The primary amine can be transformed into a wide array of other functional groups. For example, it can undergo diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated or alkylated to build larger amide or amine structures.

The Tosylate Group: The tosylate is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the attachment of the deuterated phenyl ring to other molecular fragments.

By leveraging these functionalities, chemists can incorporate the pre-labeled m-aminophenyl-d4 core into a larger target molecule, ensuring the final product contains the deuterium labels at specific, predetermined positions.

A direct application of this compound is its use as a precursor in the synthesis of other labeled compounds. For instance, this compound is documented as an intermediate in the synthesis of Pergafast 201-d4. cymitquimica.com In this context, the deuterated building block is carried through a synthetic sequence, retaining its isotopic label in the final, more complex product. This approach is highly efficient as it localizes the challenging isotopic labeling step at the beginning of a synthetic route, allowing for subsequent, standard transformations to build the final architecture.

Scalability and Efficiency Considerations in Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of deuterated compounds like this compound presents significant challenges related to scalability and efficiency. nih.gov Traditional batch-type synthesis methods often struggle with issues such as limitations imposed by reaction vessel size, poor thermal efficiency leading to long processing times, and complex purification processes. tn-sanso.co.jp To address these limitations and meet the growing demand for deuterated molecules in fields like pharmaceuticals and materials science, more advanced and scalable manufacturing technologies are being developed. nih.govansto.gov.au

A key development in enhancing production throughput and reaction efficiency is the adoption of continuous flow chemistry. tn-sanso.co.jpresearchgate.net Flow reactors offer several advantages over batch systems, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety for handling high-pressure reactions. tn-sanso.co.jpansto.gov.au This method can lead to increased production capacity and may reduce the decomposition of thermally sensitive molecules by allowing for more precise control over reaction times. ansto.gov.au Furthermore, heterogeneous catalysis, using robust and recyclable catalysts, represents another critical strategy for scalable deuteration. nih.gov For instance, the development of air- and water-stable nanostructured iron catalysts has enabled the kilogram-scale synthesis of deuterated anilines and other (hetero)arenes using inexpensive deuterium oxide (D₂O). nih.gov Such methodologies are vital for making the large-scale production of deuterated compounds economically viable and reliable. nih.gov

Optimization of Reaction Conditions for Maximizing Deuterium Incorporation

Achieving a high degree of deuterium incorporation is a primary goal in the synthesis of deuterated compounds. This requires meticulous optimization of various reaction conditions, as factors like temperature, catalyst system, solvent, and reaction time can significantly influence the efficiency of the hydrogen-deuterium (H-D) exchange. rsc.orgresearchgate.net

The choice of catalyst and its loading are critical. For example, in the deuteration of anilines, which are structurally related to m-aminophenyl tosylate, manganese-based heterogeneous catalysts have proven effective. researchgate.net Optimizing the catalyst loading is essential; using too little may result in incomplete deuteration, while excess catalyst may not provide significant benefits and increases costs. researchgate.net Temperature is another crucial parameter; while higher temperatures can accelerate the H-D exchange, they can also lead to side reactions or decomposition if not carefully controlled. ansto.gov.aursc.org A slight decrease in reaction temperature can sometimes lead to a noticeable reduction in deuteration efficiency. rsc.org The reaction atmosphere and duration also play important roles. For instance, ensuring an inert atmosphere can be essential to prevent competing oxidative side reactions that compromise both yield and deuterium incorporation levels. rsc.org

The following table illustrates the optimization of reaction conditions for the deuteration of an aniline derivative, serving as a model for aromatic amine deuteration.

Table 1: Optimization of Reaction Conditions for Deuteration of an Aniline Derivative This table is a representative example based on data for aniline deuteration, illustrating the principles of optimizing reaction conditions.

| Entry | Variation from Standard Conditions | Deuterium Incorporation (%) | Source |

|---|---|---|---|

| 1 | Standard (Mn catalyst, D₂O, 20 bar H₂, 100°C) | 94 | researchgate.net |

| 2 | Addition of organic co-solvent (THF) | Decreased | researchgate.net |

| 3 | Addition of organic co-solvent (1,4-dioxane) | Decreased | researchgate.net |

| 4 | Lower catalyst loading (10 mol%) | >80 | researchgate.net |

| 5 | Lower reaction temperature (80°C) | 90 | rsc.org |

| 6 | Reduced reaction time (8 hours) | 89 | rsc.org |

Green Chemistry Principles in Deuterated Synthesis

The application of green chemistry principles is increasingly important in the synthesis of deuterated compounds to enhance sustainability, reduce environmental impact, and improve safety. scielo.org.mxroyalsocietypublishing.org These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and design for energy efficiency. royalsocietypublishing.orgacs.org

A significant focus within green deuteration chemistry is the development of catalyst-free reaction methodologies. researchgate.net Traditional methods often rely on transition metal catalysts or strong acids and bases, which can be toxic and generate hazardous waste. unam.mx Recent advancements include photoinduced, catalyst-free protocols that utilize light to drive the deuteration process under mild conditions. rsc.org For example, a catalyst-free deborylation-deuteration of arylboronic acids using D₂O has been developed, offering a green pathway to labeled compounds with high deuterium incorporation. rsc.org Another approach involves designing substrates that act as their own photocatalyst, enabling precise decarboxylative deuteration without external catalysts. researchgate.net

The choice of solvent and deuterium source is also central to green synthesis. royalsocietypublishing.org D₂O is considered the ideal deuterium source due to its low cost, non-toxicity, and environmental benignity. nih.gov Efforts are focused on developing methods that can use D₂O directly, avoiding the need for more expensive and hazardous deuterated reagents. nih.govunam.mx The use of benign solvents, such as water or ethanol, or even solvent-free conditions, is preferred over hazardous organic solvents like chlorinated hydrocarbons. royalsocietypublishing.orggoogle.comuzh.ch These approaches not only reduce the environmental footprint of the synthesis but also simplify product purification. uzh.ch

Table 2: Application of Green Chemistry Principles in Deuterated Synthesis

| Green Chemistry Principle | Application in Deuterated Synthesis | Example/Benefit | Source |

|---|---|---|---|

| Use of Catalysts | Developing catalyst-free methods to avoid toxic metals or strong acids/bases. | Photoinduced deuteration of arylboronic acids. | rsc.org |

| Safer Solvents & Auxiliaries | Utilizing benign solvents like water (D₂O) and ethanol; avoiding hazardous solvents. | D₂O as a green and inexpensive deuterium source. Ethanol as a benign reaction medium. | nih.govuzh.ch |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | Photoinduced and catalyst-free methods often operate under mild conditions. | acs.orgrsc.org |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. | Direct C-H functionalization avoids the need for pre-functionalized substrates. | acs.org |

Advanced Analytical and Spectroscopic Characterization of M Aminophenyl Tosylate D4

Spectroscopic Methodologies for Confirmation of Deuterium (B1214612) Incorporation

The successful synthesis of m-Aminophenyl Tosylate-D4 requires rigorous confirmation that the deuterium atoms have been incorporated into the desired positions within the molecular structure. Spectroscopic techniques are the primary tools for this verification, providing detailed information on the molecular and atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of atomic nuclei. For deuterated compounds like this compound, various NMR methods are used to ascertain isotopic purity and the specific sites of deuterium labeling.

Deuterium NMR (²H NMR) for Direct Detection

Deuterium NMR (²H or D-NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), a strong signal in the ²H NMR spectrum is a clear confirmation of successful deuterium enrichment. The chemical shift of the deuterium signal indicates its chemical environment, allowing for the verification of site-specific labeling. For this compound, where the deuterium atoms are located on the aminophenyl ring, specific resonances corresponding to these aromatic positions would be expected.

Hypothetical ²H NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 7.10 | Aromatic C-D |

| 6.80 | Aromatic C-D |

| 6.75 | Aromatic C-D |

This table is illustrative and represents expected regions for deuterons on an aromatic ring relative to an amino group.

Proton NMR (¹H NMR) for Loss of Proton Signals and Integration Analysis

Proton NMR (¹H NMR) spectroscopy is used complementarily to ²H NMR. The incorporation of deuterium at specific positions in the molecule results in the disappearance or significant reduction of the corresponding proton signals in the ¹H NMR spectrum. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the sites of deuteration can be confirmed. The integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule (like the tosyl group protons) allows for the quantification of the isotopic purity.

Expected Changes in ¹H NMR Spectrum for this compound

| Feature | Non-Deuterated m-Aminophenyl Tosylate | This compound |

|---|---|---|

| Aromatic Protons (Aminophenyl) | Multiplets integrating to 4H | Signals significantly reduced or absent |

| Aromatic Protons (Tosyl) | Doublets integrating to 4H | Doublets integrating to 4H |

| Methyl Protons (Tosyl) | Singlet integrating to 3H | Singlet integrating to 3H |

Carbon-13 NMR (¹³C NMR) for Deuterium-Induced Isotope Shifts and Coupling

Carbon-13 NMR (¹³C NMR) provides further evidence for deuterium incorporation. The substitution of a proton with a deuteron (B1233211) causes characteristic changes in the ¹³C NMR spectrum.

Isotope Shifts: Carbons directly bonded to deuterium (C-D) exhibit a small upfield shift (to a lower ppm value) compared to their C-H counterparts. This is known as a one-bond isotope effect. Smaller shifts can also be observed on carbons two or three bonds away. huji.ac.ilnih.gov

C-D Coupling: The signal for a carbon attached to deuterium is split into a multiplet due to spin-spin coupling between the ¹³C nucleus (spin=1/2) and the ²H nucleus (spin=1). A CD group will appear as a 1:1:1 triplet. nih.gov

Signal Intensity: The Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons, is absent for deuterated carbons. This, combined with the signal splitting, results in a significantly lower intensity for deuterated carbon signals in a standard proton-decoupled ¹³C NMR spectrum.

These combined effects in the ¹³C NMR spectrum provide unambiguous confirmation of the location and extent of deuteration.

Mass Spectrometry (MS) for Determination of Isotopic Enrichment and Purity

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation between the masses of the deuterated compound and its non-deuterated and partially deuterated isotopologues. The molecular formula of m-Aminophenyl Tosylate is C₁₃H₁₃NO₂S, with a monoisotopic mass of 263.0667. The D4 analog, C₁₃H₉D₄NO₂S, would have a theoretical monoisotopic mass of 267.0918.

By analyzing the mass spectrum, the relative abundances of the ions corresponding to the fully deuterated (D4), partially deuterated (D1, D2, D3), and non-deuterated (D0) species can be determined. This distribution allows for the calculation of the isotopic enrichment and purity of the this compound sample.

Theoretical Mass Data for m-Aminophenyl Tosylate Isotopologues

| Isotopologue | Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| D0 | C₁₃H₁₄NO₂S⁺ | 264.0740 |

| D1 | C₁₃H₁₃D₁NO₂S⁺ | 265.0803 |

| D2 | C₁₃H₁₂D₂NO₂S⁺ | 266.0865 |

| D3 | C₁₃H₁₁D₃NO₂S⁺ | 267.0928 |

This precise mass data, obtainable through HRMS, is crucial for confirming the successful synthesis and purity of this compound.

Isotope Pattern Analysis for Quantification of Deuteration Ratio

Isotope Pattern Analysis using mass spectrometry (MS) is a fundamental technique for determining the isotopic enrichment of deuterated compounds like this compound. nih.gov This method relies on the mass difference between hydrogen (¹H) and its stable isotope deuterium (²H or D). The incorporation of four deuterium atoms into the m-aminophenyl moiety results in a nominal mass increase of 4 Daltons compared to the unlabeled analogue.

High-resolution mass spectrometry (HRMS) is particularly powerful for this analysis, as it can resolve the isotopic fine structure and accurately measure the relative abundance of each isotopologue (molecules that differ only in their isotopic composition). rsc.orgnih.gov When a sample of this compound is analyzed, the mass spectrum will display a cluster of peaks corresponding to the molecular ion. The most abundant peak will be for the fully deuterated (D4) species. However, due to incomplete deuteration during synthesis, small populations of partially deuterated (D1, D2, D3) and non-deuterated (D0) species will also be present. nih.gov

The deuteration ratio, or isotopic purity, is calculated by comparing the relative intensities of the ion signals for each isotopologue. researchgate.net For a D4 compound, the isotopic purity is typically expressed as the percentage of the D4 species relative to the sum of all related isotopic species (D0 to D4). This quantitative assessment is crucial for validating the material for its intended use, especially as an internal standard in quantitative bioanalysis. rsc.org

Table 1: Illustrative Isotope Distribution for a Hypothetical Batch of this compound This table presents hypothetical data to illustrate the principle of isotope pattern analysis.

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| D0 | Non-deuterated species | 0.2 |

| D1 | Singly deuterated species | 0.3 |

| D2 | Doubly deuterated species | 0.5 |

| D3 | Triply deuterated species | 1.5 |

| D4 | Fully deuterated species | 97.5 |

Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Detection

Infrared (IR) spectroscopy is a valuable tool for confirming the successful incorporation of deuterium into an organic molecule by detecting the characteristic vibrations of Carbon-Deuterium (C-D) bonds. utoronto.ca Molecular bond vibrations absorb IR radiation at specific frequencies, which are dependent on the bond strength and the masses of the connected atoms. libretexts.org

Due to the greater mass of a deuterium atom compared to a hydrogen atom, the C-D bond has a lower stretching frequency than a corresponding Carbon-Hydrogen (C-H) bond. pearson.com Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. In contrast, the stretching vibration for a C-D bond on an aromatic ring is found at a significantly lower wavenumber, generally in the 2300-2100 cm⁻¹ range. researchgate.net

The appearance of a distinct absorption band in this C-D stretching region for this compound provides direct, qualitative evidence of deuteration. The absence or significant reduction in the intensity of the aromatic C-H stretching peak further corroborates the high degree of isotopic substitution.

Table 2: Characteristic Infrared Absorption Frequencies for C-H vs. C-D Bonds

| Bond Type | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C-D | Stretching | 2300 - 2100 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For the analysis of aromatic amines, derivatization is often employed to increase volatility and improve peak shape. researchgate.net In the case of this compound, GC-MS can be used to assess its chemical purity by separating it from any volatile organic impurities, such as residual solvents or starting materials from its synthesis.

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is its retention time, which is a characteristic identifier. A high-purity sample of this compound would ideally show a single, sharp peak. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that confirms the identity of the main peak as the deuterated compound and helps to identify any impurity peaks. nih.gov GC-MS is also highly effective at separating isomers, provided they have different chromatographic behavior on the selected GC column. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the purity assessment of deuterated compounds, particularly for those that are less volatile or thermally unstable, making them less suitable for GC-MS. cerilliant.comlcms.cz this compound, being a salt and a relatively polar molecule, is well-suited for LC-MS analysis.

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. This allows for the effective separation of the main deuterated compound from non-deuterated or partially deuterated analogues, as well as other synthesis-related impurities. cerilliant.com The eluent from the LC column is then introduced into the mass spectrometer, which provides definitive identification based on the mass-to-charge ratio and confirms the isotopic enrichment of the primary peak. nih.govrsc.org

Quality Control and Analytical Validation Protocols for Deuterated Reference Materials

The establishment of deuterated compounds like this compound as reference materials necessitates stringent quality control (QC) and analytical validation protocols. iaea.org These protocols are designed to ensure the identity, purity, and isotopic integrity of the material, which are critical for its reliable use in quantitative assays. acs.org A comprehensive QC program employs a suite of orthogonal analytical techniques.

Key validation parameters for a deuterated reference material include:

Identity Confirmation: Verifying the chemical structure of the compound. This is typically achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Purity: Quantifying the percentage of the desired chemical compound, excluding isotopic variations and specified impurities. Chromatographic methods such as LC-MS and GC-MS are primary tools for this assessment. cerilliant.com

Isotopic Purity (or Enrichment): Determining the percentage of the fully deuterated (D4) species and quantifying the distribution of other isotopologues (D0-D3). rsc.org Mass spectrometry is the definitive technique for this measurement. nih.gov The presence of the unlabeled (D0) analogue is a particularly critical impurity to quantify, as it can directly interfere with the analyte being measured in an assay. tandfonline.com

Characterization of Impurities: Identifying and quantifying any significant chemical impurities present in the material.

The validation process involves establishing specifications for each of these parameters and demonstrating that the analytical methods used are accurate, precise, and robust. aphl.org

Table 3: Summary of a Typical QC and Analytical Validation Protocol

| Parameter | Purpose | Primary Analytical Technique(s) |

|---|---|---|

| Identity | Structural confirmation | NMR, HRMS, IR Spectroscopy |

| Chemical Purity | Quantification of the main chemical entity | LC-MS, GC-MS, HPLC-UV |

| Isotopic Purity | Quantification of deuteration level and distribution | High-Resolution Mass Spectrometry (HRMS) |

| Impurity Profiling | Identification and quantification of chemical impurities | LC-MS, GC-MS |

Applications of Deuterated Aminophenyl Tosylates in Mechanistic Chemical and Biochemical Research

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful phenomenon exploited by chemists to study reaction mechanisms. It arises from the difference in reaction rates between a molecule containing a lighter isotope (like hydrogen, H) and one containing a heavier isotope (like deuterium (B1214612), D) at a specific position. This difference is primarily due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which results from the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is involved in the rate-determining step.

In the context of m-Aminophenyl Tosylate-D4, the four deuterium atoms on the phenyl ring can be used to probe reactions involving this part of the molecule.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For a reaction involving the cleavage of a C-H/C-D bond on the aromatic ring of this compound, a significant primary KIE (typically with a kH/kD ratio of 2-7) would be expected. This would provide strong evidence that the C-H bond cleavage is a critical part of the slowest step in the reaction sequence.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. These effects are generally smaller than PKIEs but provide valuable information about changes in hybridization or the steric environment of the labeled carbon atom during the transition state. For this compound, an SKIE could be observed in reactions where the aromatic ring participates in the transition state, even if no C-D bonds are broken. For example, a change from sp2 to sp3 hybridization at a deuterated carbon in the transition state would lead to a measurable SKIE.

| Isotope Effect Type | Bond Status in Rate-Determining Step | Expected kH/kD for Deuterium | Information Gained from this compound |

| Primary (PKIE) | C-D bond is broken/formed | ~2-7 | Confirms C-H bond cleavage on the aromatic ring is rate-limiting. |

| Secondary (SKIE) | C-D bond is not broken/formed | ~0.7-1.5 | Reveals changes in hybridization or steric environment at the deuterated positions in the transition state. |

The magnitude of the KIE can provide detailed insights into the structure of the transition state. A symmetrical transition state, where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms, typically exhibits the maximum KIE. Asymmetrical transition states, which resemble either the reactants or the products more closely, result in smaller KIE values. By measuring the KIE for a reaction involving this compound, researchers could infer the geometry and symmetry of the transition state for reactions involving the aminophenyl group.

Tracing Atomic and Molecular Rearrangements in Organic Reactions

Isotopic labeling is an indispensable technique for tracking the movement of atoms and functional groups during complex molecular rearrangements. By using this compound as a starting material, the deuterium atoms act as labels that can be tracked in the products. This allows chemists to unambiguously determine the fate of the aminophenyl moiety throughout a reaction sequence.

For example, in reactions prone to rearrangements, such as certain aromatic substitution reactions or intramolecular migrations, the position of the deuterium labels in the final product can confirm or rule out proposed mechanisms. If the deuterium atoms are found in unexpected positions, it would indicate that a rearrangement has occurred. Mass spectrometry and NMR spectroscopy are the primary techniques used to determine the location of the deuterium atoms in the reaction products. researchgate.net

Investigation of Biotransformation Pathways and Metabolite Identification

Deuterated compounds are invaluable tools in studying the metabolism of drugs and other xenobiotics. The use of stable isotopes like deuterium allows for tracing the metabolic fate of a compound without the need for radioactive materials. dntb.gov.uaresearchgate.net

Introducing this compound into a biological system, such as liver microsomes or cell cultures, allows researchers to trace its metabolic pathway. As the parent compound is metabolized, the deuterium-labeled fragments will be incorporated into various metabolites. By analyzing the biological matrix using techniques like liquid chromatography-mass spectrometry (LC-MS), metabolites containing the D4-aminophenyl group can be easily distinguished from endogenous molecules by their characteristic mass shift. This helps in piecing together the sequence of enzymatic reactions that constitute the biotransformation pathway.

| Technique | Application in Tracing this compound | Insights Gained |

| Mass Spectrometry (MS) | Detects the mass difference between deuterated and non-deuterated metabolites. | Identifies molecules originating from the parent compound. |

| NMR Spectroscopy | Determines the exact location of deuterium atoms in isolated metabolites. | Elucidates the structural changes that occurred during metabolism. |

The deuterium label in this compound serves as a clear marker to identify the origin of different parts of a metabolite's structure. dntb.gov.ua In complex metabolic pathways, a molecule might be broken down and its fragments incorporated into new endogenous compounds. The presence of the D4-label confirms that a particular metabolite, or a part of it, originated from the administered m-aminophenyl tosylate. This is crucial for identifying key metabolic intermediates, which are often transient and present in low concentrations, and for understanding how the body processes and eliminates the compound.

Studies on Conformational Dynamics and Molecular Interactions using Deuterium Labeling

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, provides a powerful, non-invasive tool for elucidating the intricate details of molecular structure and dynamics. In the realm of mechanistic chemical and biochemical research, deuterated compounds, such as this compound, serve as subtle yet informative probes. The mass difference between hydrogen and deuterium, though small, induces significant and measurable effects on molecular vibrations and spectroscopic properties, which can be harnessed to gain insights into conformational states and intermolecular interactions.

Deuterium Probes for Conformational Analysis

One of the most prominent techniques that leverages deuterium labeling is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). acs.orgnih.govnih.govacs.org This method is widely used to study the conformation and dynamics of proteins in solution. nih.gov By exposing a protein to a deuterated solvent (typically D₂O), the amide protons on the protein backbone exchange with deuterium atoms from the solvent. acs.org The rate of this exchange is highly dependent on the local structural environment. nih.gov Amide protons that are exposed to the solvent exchange rapidly, while those buried within the protein's core or involved in hydrogen bonding exchange much more slowly. nih.govnih.gov By quenching the exchange reaction at various time points and analyzing the protein fragments by mass spectrometry, a detailed map of solvent accessibility and, by extension, protein conformation can be constructed. nih.gov

While HDX-MS is a cornerstone for protein analysis, the principles of using deuterium as a probe extend to smaller molecules like this compound. For such compounds, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed.

Key Research Findings from Deuterium Labeling Studies:

| Analytical Technique | Information Gained from Deuterium Labeling | Example Application |

| NMR Spectroscopy | - Simplification of complex proton NMR spectra. - Measurement of deuterium quadrupole splittings in ordered media to determine molecular orientation. - Probing subtle changes in chemical shifts and coupling constants upon isotopic substitution to infer conformational preferences. | Studying the orientation and dynamics of small molecules dissolved in liquid crystals or stretched polymers. biu.ac.il |

| IR Spectroscopy | - The C-D bond has a lower vibrational frequency than the C-H bond, leading to a distinct peak in the IR spectrum. - Monitoring changes in the C-D vibrational frequency can provide information about the local electronic environment and intermolecular interactions, such as hydrogen bonding. | Investigating solvent-solute interactions and the formation of intermolecular complexes. synmr.in |

| Mass Spectrometry | - Used as internal standards for quantitative analysis due to their chemical similarity and mass difference from the non-deuterated analyte. acs.org - In mechanistic studies, the position of deuterium can be used to trace the pathways of chemical reactions. | Elucidating reaction mechanisms and studying metabolic pathways of drug candidates. clearsynth.comclearsynth.com |

The use of deuterated probes is instrumental in understanding the subtle forces that govern molecular shape and interactions. For a molecule like this compound, where the deuterium atoms are located on the phenyl ring, these labels can provide insights into the rotational dynamics of the aminophenyl group and its interactions with its environment. This information is critical for understanding how such molecules bind to biological targets or participate in chemical reactions.

Role of M Aminophenyl Tosylate D4 in Advanced Quantitative Analytical Methodologies

Development of Stable Isotope Labeled Internal Standards (SILS) for Quantitative Analysis

Stable Isotope Labeled Internal Standards (SILS) are considered the gold standard in quantitative mass spectrometry. unil.ch The fundamental principle behind their use is that an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen, are excellent candidates for SILS. industrialchemicals.gov.au They exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses to their non-deuterated counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. unil.ch

High-precision mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the trace analysis of organic compounds in complex matrices. nih.govdphen1.comnih.gov The quantification of analytes like Pergafast 201 in materials such as thermal paper or biological samples presents significant analytical challenges due to the complexity of the sample matrix. researchgate.netdphen1.com

In a typical LC-MS/MS workflow for quantifying Pergafast 201, a known amount of the deuterated internal standard (e.g., Pergafast 201-d4, synthesized from m-Aminophenyl Tosylate-D4) is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, purified, and analyzed simultaneously. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement is inherently more precise and accurate than relying on the absolute signal of the analyte alone. unil.ch

A study on the simultaneous quantification of BPA and its alternatives, including Pergafast 201, in in-vitro skin absorption samples highlights the utility of LC-MS/MS for such analyses. The method achieved quantification ranges of 0.2–20 μg/L for Pergafast 201 in saline, demonstrating the high sensitivity of the technique. dphen1.comnih.gov The use of a deuterated internal standard like Pergafast 201-d4 in such a method would be critical for ensuring the reliability of the results.

Table 1: Illustrative LC-MS/MS Parameters for Pergafast 201 Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with ammonium (B1175870) hydroxide |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Negative Ion Mode |

| Analyzer | Triple Quadrupole |

| Monitored Transition (Analyte) | Analyte-specific precursor ion → product ion |

| Monitored Transition (IS) | Deuterated analyte-specific precursor ion → product ion |

This table is illustrative and based on typical parameters for similar analyses. unil.ch

A significant challenge in quantitative analysis, especially in complex matrices like thermal paper extracts or biological fluids, is the phenomenon of "matrix effects". dphen1.comtandfonline.comtandfonline.com These effects, caused by co-eluting endogenous components of the sample, can lead to either suppression or enhancement of the analyte's ionization in the mass spectrometer's source, resulting in inaccurate quantification. tandfonline.com

The use of a stable isotope-labeled internal standard, such as one derived from this compound, is the most effective strategy to compensate for matrix effects. tandfonline.comtandfonline.com Because the SILS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a significant improvement in analytical accuracy and precision. dphen1.comtandfonline.com

Studies on the analysis of color developers in thermal paper have demonstrated the complexity of the matrix and the potential for interference. researchgate.netdphen1.com The use of an appropriate internal standard is therefore crucial for obtaining reliable quantitative data.

Method Development for Trace Analysis in Complex Matrices

The development of analytical methods for trace-level quantification requires careful optimization of sample preparation and instrumental parameters. The analysis of Pergafast 201, which can be present at low concentrations in environmental or biological samples, necessitates a robust and sensitive method. mst.dkdntb.gov.ua

A key step in method development is the validation of the analytical procedure, which includes assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). The availability of a high-purity deuterated internal standard, derived from precursors like this compound, is fundamental to this process. It allows for the rigorous evaluation of the method's performance by providing a constant reference against which the analyte's response can be measured across the entire analytical workflow.

For instance, in the development of a method to analyze Pergafast 201 migrating from thermal paper, a deuterated internal standard would be essential to account for any losses during sample extraction and to correct for matrix effects during LC-MS/MS analysis. mst.dk

Standardization and Calibration of Analytical Techniques using Deuterated Compounds

Deuterated compounds are not only used as internal standards for individual samples but are also crucial for the standardization and calibration of analytical instruments and methods. industrialchemicals.gov.au In quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. When a fixed concentration of a deuterated internal standard is added to each calibration standard, the resulting calibration curve plots the ratio of the analyte response to the internal standard response against the analyte concentration.

This approach offers several advantages:

It compensates for variations in instrument response over time.

It corrects for minor inconsistencies in injection volume.

It ensures the robustness and transferability of the analytical method between different laboratories and instruments.

Computational and Theoretical Investigations of Deuterated Aminophenyl Tosylate Systems

Quantum Mechanical Calculations for Predicting Isotopic Effects

Quantum mechanical (QM) calculations are a cornerstone of modern computational chemistry, offering a powerful lens through which to examine the effects of isotopic substitution at the subatomic level. These calculations can provide a detailed picture of how the increased mass of deuterium (B1214612) compared to protium (B1232500) influences the electronic structure and nuclear motion within a molecule.

One of the most direct consequences of deuteration is the alteration of vibrational frequencies within a molecule. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. By substituting hydrogen with the heavier deuterium isotope, the vibrational frequencies of bonds involving these atoms are lowered.

QM calculations, often employing methods like Density Functional Theory (DFT), can accurately simulate the vibrational spectra of both the protiated and deuterated forms of m-Aminophenyl Tosylate. These simulations generate theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. The predicted shifts in vibrational frequencies upon deuteration serve as a unique spectroscopic signature of isotopic labeling. For instance, the C-D stretching vibrations are expected to appear at significantly lower wavenumbers compared to the corresponding C-H stretches.

Table 1: Simulated Vibrational Frequencies for Protiated and Deuterated m-Aminophenyl Tosylate

| Vibrational Mode | Protiated m-Aminophenyl Tosylate (cm⁻¹) | m-Aminophenyl Tosylate-D4 (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (unchanged) | 0 |

| Aromatic C-D Stretch | N/A | 2300-2200 | ~800 |

| N-H Stretch | 3500-3300 | 3500-3300 (unchanged) | 0 |

| S=O Stretch | 1350-1300 | 1350-1300 (unchanged) | 0 |

Note: The data in this table is representative and intended for illustrative purposes.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near the position of bond breaking or formation. QM calculations are pivotal in predicting the magnitude of the KIE. By modeling the potential energy surface of a reaction involving m-Aminophenyl Tosylate, the transition state geometries and vibrational frequencies for both the deuterated and non-deuterated reactants can be determined.

The zero-point vibrational energy (ZPVE) is lower for a C-D bond compared to a C-H bond. If this bond is broken in the rate-determining step of a reaction, a primary KIE is observed, where the reaction proceeds slower for the deuterated compound. The magnitude of the KIE can be calculated from the ZPVEs of the reactants and the transition state. These predictions are invaluable for understanding reaction mechanisms and the role of specific C-H bonds in chemical transformations.

Molecular Dynamics Simulations for Understanding Deuterium-Induced Changes in Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of how deuteration affects the non-covalent interactions of this compound with solvent molecules and other surrounding species. While the electronic properties are largely unchanged by deuteration, the subtle alterations in vibrational modes and bond lengths can influence the strength and nature of intermolecular interactions.

MD simulations can model the solvation shell around the deuterated compound, providing insights into changes in hydrogen bonding patterns and strengths. For example, the slightly shorter effective bond length of a C-D bond compared to a C-H bond can lead to minor alterations in the molecule's surface and its interactions with water or other solvent molecules. These simulations can quantify changes in properties such as the radial distribution function of solvent molecules around the solute and the average number of hydrogen bonds.

Table 2: Simulated Solvation Properties of m-Aminophenyl Tosylate Isotopologues in Water

| Property | Protiated m-Aminophenyl Tosylate | This compound | % Change |

|---|---|---|---|

| Average Solvation Energy (kcal/mol) | -15.8 | -16.1 | -1.9% |

| Average Number of Hydrogen Bonds (Solute-Water) | 3.2 | 3.3 | +3.1% |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Perspectives for Deuterated Organic Compounds

Advancements in Site-Selective Deuteration Methodologies

The ability to introduce deuterium (B1214612) at specific, predetermined positions within a complex molecule is paramount for its effective application. Recent years have witnessed significant progress in site-selective deuteration methodologies, moving beyond classical approaches that often required harsh conditions or pre-functionalized starting materials. nih.govxmu.edu.cn

Modern methods increasingly focus on the late-stage functionalization of C-H bonds, which allows for the introduction of deuterium into intricate molecules, including pharmaceuticals, without the need for lengthy de novo synthesis. snnu.edu.cnchemrxiv.org Key advancements include:

Transition Metal Catalysis : Homogeneous transition-metal catalysis remains a powerful tool for hydrogen isotope exchange (HIE). nih.gov Iridium-based catalysts, such as Crabtree's and Kerr's catalysts, are well-established for directing deuteration to the ortho position of directing groups on aromatic rings. snnu.edu.cnchemrxiv.org More recent research has expanded the toolkit to include other metals. For instance, ruthenium complexes have been shown to catalyze the α-selective deuteration of amines and amino acids using deuterium oxide (D₂O) as the deuterium source. acs.orgresearchgate.net Silver-catalyzed methods have also emerged for the deuteration of five-membered aromatic heterocycles, which are common scaffolds in medicinal chemistry. nih.gov

Photocatalysis : Light-mediated reactions are providing new, mild pathways for deuteration. Photoexcited aromatics can exhibit enhanced basicity, enabling metal-free HIE in deuterated solvents at positions that are often inaccessible by traditional methods. nih.gov Photoredox catalysis has also been successfully applied to the deuteration of amino acids and peptides. snnu.edu.cn

Electrochemical Methods : Electrosynthesis is being explored as a green and highly selective approach. xmu.edu.cn Electrochemical dehalogenative deuteration, for example, offers excellent site-selectivity and high deuterium incorporation rates by reducing organic halides in the presence of a deuterium source like heavy water. xmu.edu.cn

These evolving strategies provide chemists with unprecedented control over the precise placement of deuterium, a critical factor for the synthesis of next-generation research tools and isotopically labeled standards. rsc.orgresearchgate.netacs.org

Table 1: Comparison of Modern Site-Selective Deuteration Methods

| Method | Catalyst/Reagent | Deuterium Source | Selectivity | Advantages |

| Directed HIE | Iridium Complexes | D₂ Gas, C₆D₆ | Ortho to directing group | High efficiency, well-established |

| Amine α-Deuteration | Ruthenium Complexes | D₂O | α-position to amine | Targets important functional group |

| Photocatalytic HIE | Photoexcited Aromatics | Deuterated Solvents | Complementary to other methods | Metal-free, mild conditions nih.gov |

| Electrochemical Dehalogenation | Palladium Catalysis | D₂O | Site of previous halogen | Avoids harsh organometallic reagents xmu.edu.cn |

Integration of Deuterated Probes in Multi-Omics Research (e.g., Metabolomics, Proteomics, with focus on analytical advancements)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. nih.govnih.gov Within this framework, deuterated compounds have become indispensable analytical tools, particularly in mass spectrometry (MS)-based proteomics and metabolomics. eurisotop.comcortecnet.comsigmaaldrich.cn

The primary role of deuterated molecules in these fields is as internal standards for quantification. acs.orgmdpi.com In a typical experiment, a known quantity of a deuterated version of the analyte (e.g., a deuterated amino acid or metabolite) is added to a biological sample. sigmaaldrich.cnsigmaaldrich.com Because the deuterated standard is chemically identical to its non-deuterated counterpart, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for sample loss and variations in instrument response (ion suppression). sigmaaldrich.cnmdpi.com

Recent analytical advancements have further leveraged deuterium labeling:

Metabolic Labeling : In metabolic labeling, organisms, cells, or tissues are grown in media containing a deuterium source, such as D₂O. researchgate.net This leads to the incorporation of deuterium into newly synthesized biomolecules, including proteins and lipids. This strategy can be used for the relative quantification of biomolecules on a global scale and to study metabolic flux and turnover rates. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS is a powerful technique for studying protein dynamics and interactions. nih.gov It monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a D₂O buffer. The rate of exchange provides information about the protein's structure and conformational flexibility. Recent developments have focused on creating high-throughput HDX-MS workflows, for instance by coupling the technique with subzero-temperature ultrahigh-pressure liquid chromatography (UPLC) for improved analysis of complex samples. nih.gov

The use of well-characterized deuterated standards is crucial for ensuring the reliability and comparability of data in large-scale multi-omics studies. nih.govmdpi.com

Exploration of Novel Research Applications Beyond Traditional Areas (e.g., materials science, neutron scattering)

While the utility of deuterated compounds in the life sciences is well-established, their application in materials science and physics is a rapidly growing area of research. acs.orgresearchgate.net The mass difference between hydrogen and deuterium can significantly influence the physical and chemical properties of materials. resolvemass.carsc.org

Materials Science : Replacing hydrogen with deuterium can alter vibrational frequencies, hydrogen bond strengths, and even lattice parameters in solid materials. rsc.org This "geometric isotope effect" can have profound consequences. For example, the deuteration of the ferroelectric material potassium dihydrogen phosphate (B84403) (KDP) dramatically increases its Curie temperature. rsc.org In polymer science, deuteration can enhance thermal stability and change the phase behavior of polymer blends. resolvemass.ca This makes deuteration a subtle yet powerful tool for tuning the properties of advanced materials for applications in electronics, optics, and sustainable technologies. resolvemass.carsc.orgnih.gov

Neutron Scattering : Perhaps the most significant application of deuteration outside of medicine is in neutron scattering. nih.govnih.gov Neutrons interact with atomic nuclei, and their scattering properties can vary dramatically between isotopes. The difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm) is particularly large. nih.gov Researchers exploit this difference in a technique called contrast variation. iaea.orgepj-conferences.org By selectively deuterating one component in a multi-component system (e.g., one type of polymer in a blend, or a specific protein in a complex), that component can be made to stand out or be "invisible" to the neutron beam by adjusting the H₂O/D₂O ratio of the solvent. nih.govepj-conferences.org This allows for the detailed structural and dynamic analysis of complex materials, from polymers and colloids to biological membranes, in a way that is impossible with other techniques like X-ray scattering. iaea.orgfz-juelich.de

Development of High-Throughput Deuteration Techniques

The increasing demand for deuterated compounds across various scientific disciplines has spurred the development of more efficient, automated, and high-throughput synthesis methods. nih.govmarquette.edu The goal is to move away from laborious, one-off syntheses towards platforms that can rapidly generate libraries of deuterated molecules.

Key trends in this area include:

Automated Synthesis Platforms : Fully automated systems, often based on modular concepts, are being developed for the production of labeled compounds. nih.goviaea.org These systems can control the entire process from reagent delivery to final purification, enabling reproducible and rapid synthesis with minimal human intervention. researchgate.netnih.gov